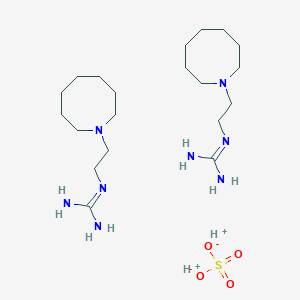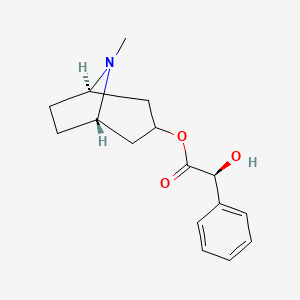
(-)-Homatropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Homatropine is a tropane alkaloid derived from atropine. It is a muscarinic antagonist, which means it blocks the action of acetylcholine on muscarinic receptors. This compound is commonly used in ophthalmology to dilate pupils and as a mydriatic agent. It is also used in combination with hydrocodone to relieve cough.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Homatropine typically involves the esterification of tropine with mandelic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the following steps:
Esterification: Tropine is reacted with mandelic acid in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Homatropine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Results in reduced forms of the compound.
Substitution: Leads to various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(-)-Homatropine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Utilized in ophthalmology for pupil dilation and in combination with other drugs for cough relief.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
(-)-Homatropine exerts its effects by blocking muscarinic acetylcholine receptors. This inhibition prevents acetylcholine from binding to these receptors, thereby reducing the parasympathetic nervous system’s activity. The molecular targets include muscarinic receptors in the eye, leading to pupil dilation, and in the respiratory system, reducing mucus secretion and cough reflex.
Comparaison Avec Des Composés Similaires
Atropine: Another tropane alkaloid with similar muscarinic antagonist properties.
Scopolamine: Also a tropane alkaloid, used for motion sickness and postoperative nausea.
Tropicamide: Used in ophthalmology for pupil dilation.
Uniqueness: (-)-Homatropine is unique due to its specific ester linkage with mandelic acid, which imparts distinct pharmacological properties. Unlike atropine and scopolamine, this compound has a shorter duration of action, making it preferable for certain medical applications.
Propriétés
| Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
Numéro CAS |
51017-31-3 |
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15-/m0/s1 |
Clé InChI |
ZTVIKZXZYLEVOL-IXXDHKBRSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](C3=CC=CC=C3)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O |
melting_point |
191°C as methylbromide and 212°C as hydrobromide |
Solubilité |
Soluble as hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;4-[[7-[(2R,4R,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B10762551.png)
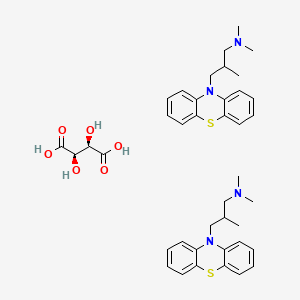
![4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B10762569.png)
![5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)
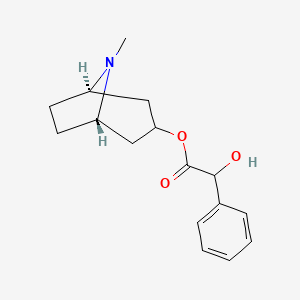
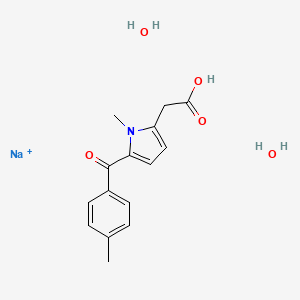
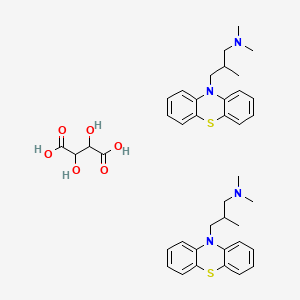
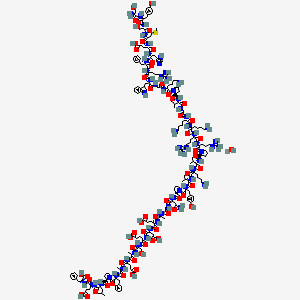
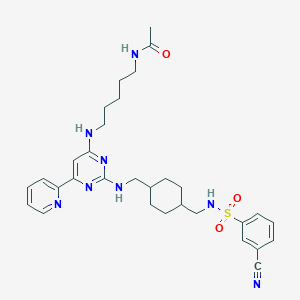

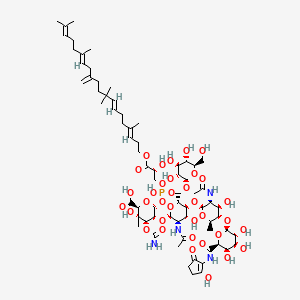

![Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
